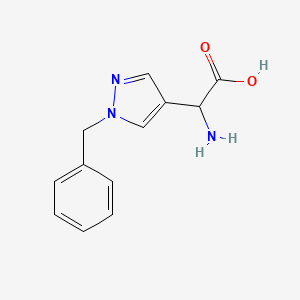

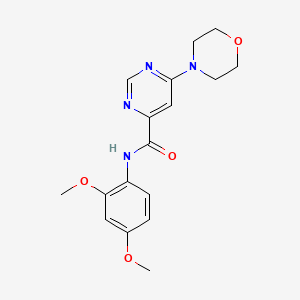

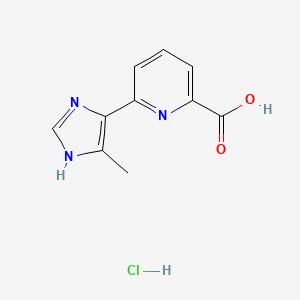

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of urea derivatives have garnered significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific compound "1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" belongs to a class of compounds known for their potential as antimicrobial agents and enzyme inhibitors. These compounds' synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding their functionality and application potential in various scientific fields.

Synthesis Analysis

The synthesis of urea derivatives, including our compound of interest, involves condensation reactions of amine groups with isocyanates under mild conditions. These syntheses are characterized by their versatility and the ability to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. Studies have detailed the synthesis of related compounds by reacting specific phenylamino-methylphenols with carbamidophosphoric acid dichlorides or substituted phenyl isocyanates, providing insights into the synthetic pathways that can be applied to our compound (Haranath et al., 2007); (Pejchal et al., 2011).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their chemical behavior and biological activity. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, alongside X-ray crystallography, are instrumental in elucidating these compounds' molecular structures. These techniques help in confirming the presence of key functional groups and the overall geometry of the molecule, which are essential for its biological activity and interaction with biological targets (Koparır et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions that can modify their structure and enhance their biological activities. These reactions include the formation of hydrogen bonds, ion-dipole interactions, and the ability to act as hydrogen bond donors or acceptors. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, play a significant role in their mechanism of action as drugs or biologically active molecules. For example, modifications in the urea moiety can significantly impact the compound's inhibitory activity against specific enzymes or receptors (Thalluri et al., 2014).

科学的研究の応用

Synthesis and Antimicrobial Activity

The synthesis of substituted benzoxazaphosphorin 2-yl ureas, which may share structural similarities with the compound , has been investigated for their antimicrobial properties. These compounds were synthesized through a reaction involving 2-(4-fluoro-phenylamino)-methylphenol with different carbamidophosphoric acid dichlorides, demonstrating good antimicrobial activity (Haranath et al., 2007).

Neurokinin-1 Receptor Antagonist

A compound designed for both intravenous and oral administration as a neurokinin-1 receptor antagonist was developed, showcasing the potential for therapeutic applications in emesis and depression. This work highlights the versatility of fluoro-phenyl and triazolyl ureas in clinical settings (Harrison et al., 2001).

Sensing Applications

Urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the potential of these compounds in environmental monitoring and analysis. The specific sensor exhibited selective sensing with a stability constant and a detection limit that underscores its utility in detecting fluoride ions (Rani et al., 2020).

Antifungal and Antiparasitic Activity

Research has explored the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, including compounds with a fluorophenyl urea structure. These compounds were compared to Dithane M-45 for their action against A. niger and F. oxyporum, indicating potential agricultural applications (Mishra et al., 2000).

Drug Development and Chemical Sensing

The scope of research also extends to drug development and chemical sensing, where compounds similar to 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea have been synthesized for various biological applications. This includes the development of caspase-3 inhibitors, indicating potential therapeutic applications in apoptosis regulation (Guo et al., 2014).

特性

IUPAC Name |

1-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4N3OS/c1-12-17(29-18(26-12)13-5-4-6-14(21)11-13)9-10-25-19(28)27-16-8-3-2-7-15(16)20(22,23)24/h2-8,11H,9-10H2,1H3,(H2,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYHCYFMOYIQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

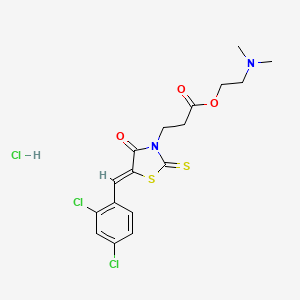

![1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine](/img/structure/B2480534.png)

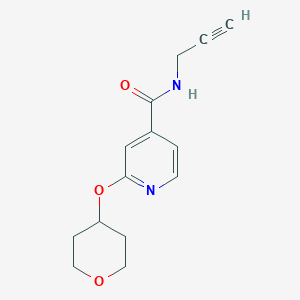

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

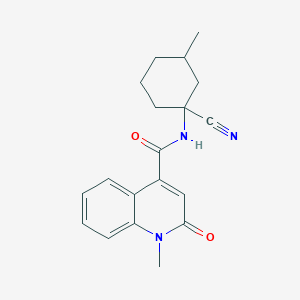

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)